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Methyl cubane-1-carboxylate

Cat. No.: B12957055
M. Wt: 162.18 g/mol
InChI Key: MUYUNEBRHQXOGN-UHFFFAOYSA-N
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Description

Significance of Cubane (B1203433) Scaffolds in Organic Chemistry and Beyond

The cubane scaffold, with its eight carbon atoms arranged at the vertices of a cube, is a molecule of immense interest in theoretical and applied chemistry. acs.orgacs.org Its significance stems from a unique combination of properties. Despite being highly strained due to its unnatural 90° C-C-C bond angles, the cubane cage is remarkably kinetically stable, withstanding temperatures up to 220 °C before decomposing slowly. acs.org This high energy content, combined with its exceptional density (1.29 g/cm³), one of the highest for any hydrocarbon, initially drew attention for applications in energetic materials. ic.ac.ukpetrolpark.co.uk

In recent decades, the focus has shifted towards its application in medicinal chemistry and materials science. researchgate.netsoton.ac.uk A pivotal proposal by Philip Eaton suggested that the cubane cage could act as a three-dimensional, non-aromatic bioisostere for the benzene (B151609) ring. biosynth.com The distance between diagonally opposite carbons in cubane (2.72 Å) closely matches the distance across a benzene ring (2.79 Å). acs.orgunibo.it This geometric mimicry allows chemists to replace phenyl groups in bioactive molecules with cubyl moieties, potentially leading to improved properties. researchgate.net Unlike benzene, the cubane scaffold is biologically stable, not inherently toxic, and resistant to oxidative metabolism, which can reduce the formation of harmful metabolites. biosynth.com Furthermore, its rigid, non-planar structure can disrupt intermolecular π-π stacking interactions, which may enhance aqueous solubility and bioavailability. biosynth.com The ability to functionalize each of the eight carbon atoms provides a platform for creating complex molecules with precise three-dimensional arrangements, making cubane derivatives valuable for probing biological active sites and developing novel pharmaceuticals. acs.orgnih.gov

Historical Context of Cubane and Carboxylate Derivative Synthesis

The journey to synthesize the "impossible" cubane molecule was a landmark achievement in organic chemistry. In 1964, Philip Eaton and Thomas Cole reported the first synthesis, which notably did not yield cubane itself, but rather a key carboxylate derivative, dimethyl 1,4-cubanedicarboxylate. acs.orgthieme-connect.com This seminal work laid the foundation for all subsequent cubane chemistry.

The synthesis began with 2-cyclopentenone and involved a multi-step sequence. unibo.itwikipedia.org Key transformations included the spontaneous Diels-Alder dimerization of an in-situ generated bromocyclopentadienone, followed by a photochemical [2+2] cycloaddition to form the caged skeleton. unibo.itthieme-connect.com The crucial and final step in forming the cubic framework was a double Favorskii rearrangement. unibo.itthieme-connect.com This reaction, involving the treatment of a cage-like dione (B5365651) intermediate with a base, induced a ring contraction that yielded the cubane-1,4-dicarboxylic acid, which was subsequently esterified. petrolpark.co.ukunibo.it

The original Eaton-Cole synthesis was arduous, but subsequent modifications by researchers like Chapman and Tsanaktsidis improved the protocol. acs.orgunibo.it These efforts led to a more reliable and scalable five-step procedure for producing kilogram quantities of dimethyl 1,4-cubanedicarboxylate, making it the primary gateway compound for accessing a wide range of cubane derivatives. acs.orgthieme-connect.com The parent cubane was later obtained from this dicarboxylic acid via decarboxylation. unibo.itwikipedia.org

Role of Methyl Cubane-1-carboxylate as a Key Building Block and Research Probe

This compound serves as a fundamental monosubstituted cubane, providing a versatile platform for further chemical elaboration and acting as a specialized tool for mechanistic studies.

Synthesis and Use as a Building Block: The most common route to this compound begins with the readily available dimethyl cubane-1,4-dicarboxylate. thieme-connect.comrsc.org A selective monohydrolysis is performed, typically using one equivalent of sodium hydroxide (B78521) in a methanol (B129727)/THF solvent system, to produce 4-(methoxycarbonyl)cubane-1-carboxylic acid in high yield. thieme-connect.comrsc.org This mono-acid can then be converted to this compound through a decarboxylation reaction, such as a Barton decarboxylation, which involves forming a thiohydroxamate ester followed by radical-mediated removal of the carboxyl group. unibo.itrsc.org

Once synthesized, the single ester group on this compound can be hydrolyzed to cubane-1-carboxylic acid. rsc.orgbiosynth.com This acid is a versatile precursor for installing a variety of other functional groups, making this compound a key intermediate in the synthesis of diverse monosubstituted cubanes for pharmaceutical and materials science research. ic.ac.ukdrugdiscoverytrends.com

Application as a Research Probe: The cubane scaffold's unique reactivity makes its derivatives useful as mechanistic probes. This compound has been employed to investigate the mechanisms of enzymatic C-H oxidation reactions. uq.edu.au For instance, it was used as a substrate in assays with cytochrome P450 enzymes to determine if the enzyme could hydroxylate a C-H bond on the cubane ring itself. uq.edu.au While the substrate was able to bind to the enzyme and initiate the catalytic cycle, only trace amounts of an oxygenated product were formed, providing insight into the enzyme's reactivity towards such a strained and unusual substrate. uq.edu.au The highly strained cubylmethyl radical, which would be an intermediate in such a reaction, is known to undergo one of the fastest known radical rearrangements, making cubane derivatives excellent probes for distinguishing between radical and cationic reaction pathways. uq.edu.au

Interactive Data Tables

Properties of Cubane

PropertyValueSource
Chemical FormulaC₈H₈ wikipedia.org
Molar Mass104.15 g/mol wikipedia.org
Density1.29 g/cm³ wikipedia.org
Melting Point133.5 °C wikipedia.org
C-C-C Bond Angle90° wikipedia.org
Kinetic StabilityStable up to 220 °C acs.org

Key Synthetic Steps to Cubane Carboxylates

Reaction StepDescriptionStarting MaterialProductSource
Diels-Alder DimerizationSpontaneous [4+2] cycloaddition of a diene.2-BromocyclopentadienoneDimerized cage precursor unibo.itthieme-connect.com
[2+2] PhotocycloadditionLight-induced intramolecular cycloaddition.Dimerized cage precursorHomocubyl dione system unibo.itthieme-connect.com
Favorskii RearrangementBase-induced double ring contraction.Homocubyl dione systemCubane-1,4-dicarboxylic acid unibo.itthieme-connect.com
Selective MonohydrolysisHydrolysis of one of two ester groups.Dimethyl cubane-1,4-dicarboxylate4-(Methoxycarbonyl)cubane-1-carboxylic acid thieme-connect.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B12957055 Methyl cubane-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYUNEBRHQXOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Methyl Cubane 1 Carboxylate

Hydrolytic Transformations of Cubane (B1203433) Carboxylates

The hydrolysis of cubane carboxylates is a fundamental transformation, primarily utilized for the synthesis of cubanecarboxylic acids from their corresponding esters. This reaction is a key step in the preparation of various functionalized cubanes.

Basic hydrolysis is a common method for converting cubane esters to their corresponding carboxylic acids. For instance, dimethyl cubane-1,4-dicarboxylate can be hydrolyzed to cubane-1,4-dicarboxylic acid in high yields (90–99%) using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. nih.gov While generally efficient, the hydrolysis step in some synthetic sequences can lead to significant material loss. researchgate.net

Reactant Reagents and Conditions Product Yield
Dimethyl cubane-1,4-dicarboxylateLiOH·H₂O, THF/H₂O (2:1), 50 °C, 16 hCubane-1,4-dicarboxylic acid90–99% nih.gov

Radical Pathways and Rearrangements Involving Methyl Cubane-1-carboxylate

The cubane framework can support both radical and cationic intermediates, leading to a rich area of mechanistic investigation. The stability and reactivity of these intermediates are central to understanding the functionalization and potential rearrangement of the cubane cage.

The generation and characterization of radical intermediates are crucial for understanding reaction mechanisms. For carbon-centered radicals, Electron Spin Resonance (ESR) spectroscopy is a primary characterization technique. In the case of a cubylmethyl radical, an ESR spectrum would be expected to reveal hyperfine coupling constants that provide information about the delocalization of the unpaired electron across the cubane cage.

While specific ESR data for the this compound radical is not detailed in the provided context, the characterization of other stable or persistent radicals, such as triarylmethyl radicals, provides a blueprint for such investigations. nih.govnih.gov For these species, ESR spectroscopy, often in conjunction with computational studies, is used to map the spin density distribution. beilstein-journals.org The bulky nature of the cubane skeleton may contribute to the kinetic stability of a corresponding radical intermediate.

Enzymatic reactions offer a powerful method for the selective functionalization of C-H bonds under mild conditions, which is particularly advantageous for strained molecules like cubanes where rearrangements can be a competing pathway. researchgate.net Flavin-dependent monooxygenases, for example, utilize a flavin C4a-hydroperoxide intermediate as a potent oxidizing agent capable of hydroxylating electron-rich C-H bonds without skeletal rearrangement. nih.gov

Another class of enzymes, the S-adenosylmethionine (AdoMet) radical enzymes, can abstract hydrogen atoms from unactivated C-H bonds to generate substrate radicals. nih.gov These radical intermediates can then undergo various functionalization reactions, including hydroxylation. The specificity of the enzyme's active site directs the reaction to a particular C-H bond, offering a level of regioselectivity that is difficult to achieve with traditional chemical methods. This enzymatic approach holds potential for the rearrangement-free hydroxylation of the cubane core in derivatives like this compound.

The electronic nature of substituents on the cubane cage can significantly influence the course of a reaction, allowing derivatives like this compound to serve as mechanistic probes. For instance, in the silver(I)-catalyzed isomerization of cubanes to cuneanes, the regioselectivity is dependent on the electronic character of the cubane substituents. acs.org

The proposed mechanism involves the oxidative addition of Ag(I) into a C-C bond of the cubane, followed by heterolysis to form a carbocation intermediate. acs.org An electron-withdrawing group, such as the methyl ester in this compound, would be expected to destabilize an adjacent carbocation. In contrast, a radical intermediate at the same position might be less affected or even stabilized. Therefore, by observing the products and regioselectivity of reactions starting from this compound, one can infer the nature of the intermediates. If a reaction proceeds via a cationic pathway, functionalization will likely avoid the carbon bearing the ester group. Conversely, a radical-based reaction might show a different selectivity pattern, thus allowing the compound to be used to distinguish between cationic and radical mechanisms.

Electrophilic and Nucleophilic Functionalizations

The functionalization of the cubane core can also be achieved through electrophilic and nucleophilic pathways, often facilitated by external stimuli such as photochemical irradiation.

Photochemistry provides a powerful tool for accessing highly reactive intermediates and enabling transformations that are not feasible under thermal conditions. A key step in many cubane syntheses is a photochemical [2+2] cycloaddition to form the cage structure. chemrxiv.org

C-C and C-Heteroatom Bond Formation Strategies

The functionalization of the cubane skeleton, particularly for creating new carbon-carbon (C-C) and carbon-heteroatom bonds, often originates from its carboxylic acid derivatives. While direct functionalization of the cubane C-H bonds can be challenging, the carboxylate group serves as a versatile handle for a variety of transformations.

Strategies for bond formation largely rely on indirect decarboxylative methods. d-nb.infonih.gov To date, direct decarboxylative C-C bond formation has been demonstrated in a single reported instance utilizing a Pb(OAc)₄-mediated Kochi coupling. d-nb.infonih.gov A more prevalent approach involves the conversion of the cubane carboxylic acid into a more reactive intermediate, such as a redox-active ester (RAE). These RAEs, for instance N-phthalimido esters, have proven effective in iron-catalyzed cubyl-aryl couplings to form C-C bonds. d-nb.infonih.gov

Furthermore, these reactive intermediates are instrumental in forming C-heteroatom bonds. For example, RAEs have been successfully employed in decarboxylative borylation reactions, effectively creating a carbon-boron bond on the cubane scaffold. d-nb.infonih.gov These methods highlight a general theme in cubane chemistry: the carboxylic acid or its ester derivative is not merely a final product but a crucial stepping stone for further skeletal elaboration through decarboxylative strategies. researchgate.net

Electrochemical Functionalization via Oxidative Decarboxylation (Hofer-Moest Reaction)

A significant advancement in cubane functionalization is the use of electrochemical methods, specifically the Hofer-Moest reaction, which achieves oxidative decarboxylation. d-nb.inforesearchgate.net This represents the first direct electrochemical functionalization of the cubane system, providing a pathway for decarboxylative ether formation. nih.govresearchgate.net The reaction proceeds through a non-Kolbe carbocation pathway. d-nb.info Anodic oxidation of a cubane carboxylate salt initially generates a cubyl radical, which is then further oxidized to form a cubyl carbocation. researchgate.net This highly reactive intermediate is subsequently trapped by a nucleophile, such as an alcohol solvent, to yield the corresponding ether. d-nb.inforesearchgate.net

This electrochemical approach has been shown to be particularly effective under flow conditions, which facilitates laboratory scale-up and can provide yields of up to 60%. nih.govresearchgate.net The mild conditions are a key advantage, demonstrating compatibility with other potentially oxidizable functional groups. nih.govresearchgate.net While cubane carboxylic acid was previously reported as a challenging substrate for the Hofer-Moest reaction in traditional batch setups, the application of flow electrochemistry has successfully overcome this limitation. d-nb.infonih.gov

The utility of this method was demonstrated in the conversion of cubane-1-carboxylic acid to various alkoxy cubanes. For example, electrolysis in methanol (B129727) (MeOH) yields methyl 4-methoxy-1-cubanecarboxylate. nih.gov

Electrochemical Hofer-Moest Reaction of Cubane-1-Carboxylic Acid. researchgate.net
ProductAlcohol SolventAnode MaterialYield (%)
Methyl 4-methoxy-1-cubanecarboxylateMeOHC/PVDF60
Methyl 4-ethoxy-1-cubanecarboxylateEtOHC/PVDF56
Methyl 4-(trifluoroethoxy)-1-cubanecarboxylateCF₃CH₂OHPt40
Methyl 4-isopropoxy-1-cubanecarboxylateiPrOHC/PVDF42

Functional Group Interconversions on the Cubane Skeleton

The functional groups attached to the cubane core, particularly the carboxylic acid and its derivatives like this compound, are generally stable and undergo transformations using standard organic chemistry methodologies. ic.ac.uk This allows for the synthesis of a wide array of substituted cubanes from readily available carboxylated precursors. ic.ac.uk

Amide Formation from Carboxylic Acid Derivatives

The conversion of this compound to a cubane amide is a representative functional group interconversion. This transformation can be achieved through several standard synthetic routes. khanacademy.orgyoutube.com

One direct method is the aminolysis of the ester, which involves reacting this compound with ammonia (B1221849) or a primary or secondary amine. khanacademy.org This reaction typically requires heating to proceed at a reasonable rate and results in the formation of the corresponding cubane amide and methanol as a byproduct. khanacademy.orgyoutube.com

Alternatively, the methyl ester can first be hydrolyzed (saponified) to cubane-1-carboxylic acid. The resulting carboxylic acid can then be coupled with an amine to form the amide bond. bath.ac.uk While this condensation can be achieved by heating the carboxylic acid and amine to drive off water, the reaction is more commonly facilitated by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. bath.ac.ukyoutube.com

A related transformation that highlights the utility of cubane carboxylic acids is the Yamada-Curtius rearrangement. For instance, 4-methoxycubane carboxylic acid has been converted to the corresponding Boc-protected amine, a transformation that proceeds through an acyl azide (B81097) intermediate. d-nb.infonih.gov

Transformations Involving the Ester Moiety

The methyl ester group of this compound can be transformed into other key functional groups, providing access to a broader range of cubane derivatives.

Saponification to Carboxylic Acid: One of the most fundamental transformations is the hydrolysis of the ester back to the parent carboxylic acid. This is typically accomplished by saponification, which involves treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidic workup. This reaction is often high-yielding, as demonstrated by the saponification of a related derivative, methyl 4-methoxy-1-cubanecarboxylate, which gave 4-methoxycubane carboxylic acid in 94% yield. d-nb.infonih.gov This conversion is a common initial step for subsequent reactions like amide coupling or the Hofer-Moest reaction.

Reduction to Alcohol: The ester moiety can be reduced to a primary alcohol. While direct reduction of this compound is a standard procedure, related transformations have been explicitly documented. For example, 4-methoxy-1-cubanecarboxylic acid, obtained from the corresponding ester, was successfully reduced to 4-methoxy-1-cubanemethanol in 82% yield. nih.gov The direct reduction of the methyl ester to the corresponding alcohol, cubane-1-methanol, is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to cubylmethanols, which are valuable precursors for other functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of cubane (B1203433) derivatives. The high symmetry of the cubane core often leads to simplified spectra, providing direct insight into the molecular structure. While specific data for methyl cubane-1-carboxylate is limited, extensive analysis of the closely related dimethyl cubane-1,4-dicarboxylate offers a clear picture of the spectroscopic features of the cubane-carboxylate system.

In the ¹H NMR spectrum of dimethyl cubane-1,4-dicarboxylate, the six equivalent protons on the cubane cage appear as a sharp singlet. This is a hallmark feature, reflecting the magnetic equivalence of these protons due to the molecule's symmetry. The protons of the two methyl ester groups also produce a singlet, shifted downfield. blogspot.comacs.orgsoton.ac.uk

The ¹³C NMR spectrum is similarly informative. It displays distinct signals for the carbonyl carbon of the ester, the two quaternary carbons of the cubane cage attached to the carboxylate groups, the six equivalent methine (CH) carbons of the cage, and the methyl carbons of the ester groups. blogspot.comacs.orgsoton.ac.uksciencemadness.org Structural assignments are typically confirmed through two-dimensional NMR experiments such as gCOSY, gHSQC, and gHMBC. acs.org

CompoundNucleusSolventChemical Shift (δ) [ppm]Assignment
Dimethyl cubane-1,4-dicarboxylate¹HCDCl₃4.22 - 4.25Singlet, 6H (Cubane cage protons)
3.70 - 3.72Singlet, 6H (Methyl ester protons)
¹³CCDCl₃172.0 - 172.1Carbonyl carbons (C=O)
47.1 - 55.9Cubane cage & Methyl carbons

X-ray Diffraction Studies of this compound Derivatives

X-ray crystallography provides definitive proof of molecular structure and offers detailed information on bond lengths, angles, and the spatial arrangement of molecules in the solid state. Studies on derivatives of this compound, such as its chlorinated analogues, have been crucial in confirming the position of substituents and understanding packing phenomena. acs.org

Single-crystal X-ray diffraction has been successfully used to confirm the structures of various cubane derivatives. acs.org For instance, the structures of monochlorinated and dichlorinated derivatives of dimethyl cubane-1,4-dicarboxylate have been unambiguously determined. acs.org

A notable challenge in the crystallography of some cubane derivatives is the presence of structural disorder. In the case of dimethyl 2-chlorocubane-1,4-dicarboxylate, the precision of the crystallographic results is hampered by disorder in the position of the chlorine atom as well as one of the oxygen atoms of the carboxyl moiety. acs.org In contrast, the crystal structures of dichlorinated derivatives were found to be well-ordered. acs.org This phenomenon highlights how subtle changes in substitution on the cubane core can significantly influence the crystalline order. Such disorder can also be observed in related cage compounds, like cuneane derivatives, which are isomers of cubane compounds. umsl.edu

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. For cubane derivatives, which possess a bulky, non-polar cage, crystal packing is largely dictated by van der Waals forces. The high symmetry of many cubane molecules, such as adamantane (B196018) and cubane itself, allows for dense and efficient crystal packing, which contributes to their characteristically high melting points. wikipedia.org

High-Resolution Mass Spectrometry and Vibrational Spectroscopy

High-resolution mass spectrometry (HRMS) and vibrational spectroscopy (Infrared and Raman) are vital tools for confirming molecular identity and probing the vibrational modes of the cubane cage.

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For dimethyl cubane-1,4-dicarboxylate, the protonated molecule [M+H]⁺ has a calculated m/z of 221.0808, with an experimentally found value of 221.0809, confirming its composition of C₁₂H₁₂O₄. acs.org

Vibrational spectroscopy offers a fingerprint of the molecule's functional groups and skeletal structure. The infrared (IR) spectrum of dimethyl cubane-1,4-dicarboxylate shows characteristic absorption bands. acs.org The C-H stretching vibrations of the cubane cage protons appear just above 3000 cm⁻¹, while the C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. The most prominent feature is the intense carbonyl (C=O) stretching band of the ester group, which appears around 1722 cm⁻¹. acs.org A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponds to the various C-C stretching and C-H bending modes of the highly strained cubane framework. acs.org

TechniqueCompoundObservationValue
HRMS (APCI)Dimethyl cubane-1,4-dicarboxylate[M+H]⁺ (Calculated)221.0808 m/z
HRMS (APCI)Dimethyl cubane-1,4-dicarboxylate[M+H]⁺ (Found)221.0809 m/z
IR (KBr)Dimethyl cubane-1,4-dicarboxylateC-H stretch (cubane)3003 cm⁻¹
IR (KBr)Dimethyl cubane-1,4-dicarboxylateC-H stretch (methyl)2955 cm⁻¹
IR (KBr)Dimethyl cubane-1,4-dicarboxylateC=O stretch (ester)1722 cm⁻¹
IR (KBr)Dimethyl cubane-1,4-dicarboxylateC-O stretch1220, 1200 cm⁻¹

Computational and Theoretical Investigations of Methyl Cubane 1 Carboxylate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental structural and electronic characteristics of methyl cubane-1-carboxylate. These methods allow for a detailed examination of the molecule's geometry, the distribution of electrons, and its energetic properties.

Density Functional Theory (DFT) has become a primary computational method for investigating the geometric and electronic structures of cubane (B1203433) derivatives. researchgate.netmdpi.com DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with a high degree of accuracy that often correlates well with experimental data. mdpi.com For instance, DFT calculations on the parent cubane molecule show excellent agreement with experimentally determined structural parameters. mdpi.com

In the case of this compound, DFT methods can be employed to understand how the ester substituent influences the geometry of the cubane cage. The analysis of the electronic structure through DFT can reveal the charge distribution within the molecule and identify the nature of the chemical bonds. scielo.br Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to analyze the molecule's stability and reactivity. dntb.gov.ua

Computational chemistry provides robust methods for predicting the thermochemical parameters of molecules like this compound. The gas-phase enthalpy of formation (ΔfH°(g, 298.15 K)) is a key thermodynamic property that can be calculated using various theoretical approaches. For this compound, the enthalpy of formation has been predicted in silico. uq.edu.au These predictions are often made by combining the results of quantum chemical calculations with empirical corrections or by using high-level composite methods. nih.govresearchgate.netnih.gov

The strain energy of the cubane cage is another critical parameter that can be quantified through computational models. Due to its highly constrained bond angles, the cubane skeleton possesses a significant amount of strain energy, which is a major determinant of its reactivity. Computational methods allow for the calculation of this strain energy, providing a quantitative measure of the molecule's inherent instability relative to an unstrained analogue. nih.govumsl.edu For cubane itself, the strain energy has been calculated to be approximately 681.0 kJ mol⁻¹. umsl.edu The introduction of a substituent like the methyl carboxylate group can subtly alter this strain energy, a phenomenon that can be explored through computational analysis. uq.edu.au

Table 1: Predicted Thermochemical Data for Cubane Derivatives

Compound Predicted Parameter Value (kJ mol⁻¹)
Cubane Strain Energy 685.1
1,4-Dinitrocubane Strain Energy 692.0
Azidocubane Strain Energy 674.6

This table presents predicted strain energies for cubane and some of its derivatives as calculated in a study aimed at validating the predictive method for such compounds. uq.edu.au

Isodesmic reactions are hypothetical reactions in which the number and type of bonds are conserved on both the reactant and product sides. umsl.eduuni-muenchen.denih.gov This conservation of bond types allows for a significant cancellation of errors in computational calculations, making it a highly reliable method for determining the strain energies of cyclic molecules like cubanes. umsl.edu

To calculate the strain enthalpy of this compound, an appropriate isodesmic reaction would be designed where the cubane derivative reacts with simple, unstrained molecules to yield products that are also unstrained but contain the same types of bonds. The enthalpy of this reaction, which can be calculated with high accuracy using quantum chemical methods, directly corresponds to the strain energy of the cubane derivative. This approach has been successfully used to determine the strain energy of the parent cubane and other substituted cubanes. uq.edu.auumsl.edu For example, the strain energy of cubane was determined to be 681.0 ± 9.8 kJ·mol⁻¹ through isodesmic reactions. umsl.edu

Mechanistic Probes through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of transient species like radicals and transition states that are difficult to characterize experimentally.

The carbon-hydrogen bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave a C-H bond to form a carbon-centered radical and a hydrogen atom. libretexts.org The C-H BDE is a critical parameter for understanding the reactivity of a molecule towards radical abstraction. researchgate.net Computational methods can be used to calculate the C-H BDEs for each unique C-H bond in this compound.

For the parent cubane, the C-H BDE has been calculated to be 438.4 ± 4 kJ mol⁻¹. nih.gov The stability of the resulting radical plays a significant role in determining the BDE. masterorganicchemistry.comnih.gov In this compound, the C-H bonds at different positions on the cubane cage will have slightly different BDEs due to the electronic influence of the ester group. Computational studies can predict these differences and thus identify the most likely sites for hydrogen atom abstraction. This information is crucial for understanding the initial steps in the radical-mediated reactions of this compound.

Cubanes are known to undergo rearrangement reactions, often catalyzed by metal ions, to form other cage isomers like cuneanes. elte.hunih.gov Computational modeling, particularly the analysis of transition states, provides a deep understanding of the mechanisms of these rearrangements. researchgate.net

For a rearrangement involving this compound, computational methods can be used to map out the potential energy surface connecting the reactant, transition state, and product. chemrxiv.org By locating the transition state structure and calculating its energy, the activation barrier for the rearrangement can be determined. This allows for predictions about the feasibility and rate of the reaction under different conditions. Furthermore, the geometry of the transition state can reveal the intricate bond-breaking and bond-forming processes that occur during the rearrangement. Such computational investigations have been instrumental in elucidating the mechanisms of rearrangements in the parent cubane and other derivatives. researchgate.net

Computational Prediction of Energetic and Ballistic Properties

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for predicting the energetic and ballistic properties of novel materials, including cubane derivatives. nih.govresearchgate.net These theoretical investigations allow for an initial assessment of a compound's potential as an energetic material before undertaking potentially hazardous and expensive synthesis. dtic.mil For this compound, in silico prediction methods have been employed to determine properties such as its enthalpy of formation and strain energy. uq.edu.au

The high strain energy inherent in the cubane cage, combined with its high density, makes its derivatives promising candidates for advanced explosives and propellants. dtic.mildtic.mil Computational studies on various substituted cubanes reveal that the introduction of different functional groups can significantly influence their energetic characteristics. researchgate.netdtic.mil These theoretical studies typically involve optimizing the molecular geometry and then calculating key performance indicators. nih.govdntb.gov.ua

Table 1: Representative Predicted Energetic and Ballistic Properties of a Hypothetical Energetic Cubane Derivative

PropertyPredicted ValueUnit
Heat of Formation (ΔHf)+450kJ/mol
Density (ρ)1.65g/cm³
Detonation Velocity (VD)8.9km/s
Detonation Pressure (PCJ)35GPa
Specific Impulse (Isp)270s

Note: The values in this table are illustrative for a hypothetical energetic cubane derivative and are not the specific reported values for this compound. They are representative of the types of data generated in computational studies of such compounds.

Research indicates that the calculated performance of many cubane derivatives, particularly in terms of their density-specific impulse (ρIsp), is substantially superior to conventional fuels like RP-1. researchgate.netrsc.org The kinetic and thermodynamic stabilities are also crucial aspects of these computational investigations, often evaluated by examining the HOMO-LUMO energy gap and bond dissociation energies. researchgate.net Such studies are vital in the rational design of new high-energy-density materials with a balance of performance and stability. rsc.org

Applications of Methyl Cubane 1 Carboxylate and Cubane Analogs in Research

Applications in Medicinal Chemistry

In medicinal chemistry, the replacement of common aromatic moieties like benzene (B151609) with three-dimensional saturated scaffolds is a key strategy for improving the properties of drug candidates. The cubane (B1203433) framework has emerged as a particularly promising bioisostere for the benzene ring, offering a unique combination of geometric similarity and distinct physicochemical characteristics.

Cubane as a Benzene Bioisostere in Drug Design

A bioisostere is a chemical substituent or group that can be interchanged with another group in a molecule to produce a compound with similar biological properties. The cubane core is considered an ideal bioisostere for a benzene ring because it provides the closest geometric match among saturated scaffolds. The distance across the cubane diagonal is nearly identical to the diameter of a benzene ring, and the exit vectors of substituents from the cubane cage can mimic the 1,4- (para), 1,3- (meta), and 1,2- (ortho) substitution patterns of benzene. This structural mimicry allows cubane-containing analogs to retain the necessary orientation to bind to biological targets effectively.

Unlike the flat, sp²-hybridized nature of benzene, the cubane cage is a rigid, sp³-hybridized system. This fundamental difference is the source of its advantages in drug design. Replacing an aromatic ring with a saturated cubane scaffold can lead to significant improvements in key pharmacokinetic properties.

PropertyBenzeneCubaneSignificance in Drug Design
Geometry PlanarCubic (3D)Cubane's 3D structure can provide novel interactions with protein binding sites.
Hybridization sp²sp³Increased sp³ character generally improves solubility and metabolic stability.
Dimensions ~2.79 Å width~2.72 Å diagonalThe similar dimensions allow cubane to mimic the spatial arrangement of benzene substituents.
Metabolic Profile Can form toxic epoxide metabolites.Metabolically stable due to high C-H bond strength from ring strain.Leads to improved metabolic stability and potentially reduced toxicity.

Design and Synthesis of Cubane-Containing Drug Analogs

The adoption of cubane in drug discovery has historically been hindered by synthetic challenges. Accessing specific substitution patterns, particularly the 1,2- and 1,3-disubstituted isomers that would mimic ortho- and meta-substituted benzene rings, has been difficult. Furthermore, many standard cross-coupling reactions are incompatible with the cubane scaffold, as transition metal catalysts can promote a strain-releasing valence isomerization, destroying the cubic core.

Recent breakthroughs have overcome these significant barriers. Researchers have developed expedient new routes to 1,2- and 1,3-disubstituted cubane building blocks. A pivotal development has been the use of copper-photoredox catalysis for cross-coupling reactions. This methodology leverages the slow oxidative addition and rapid reductive elimination characteristics of copper, which suppresses the undesired valence isomerization pathway. These protocols have enabled a wide range of transformations, including the formation of C-N, C-C(sp³), C-C(sp²), and C-CF₃ bonds, making the synthesis of diverse cubane-containing drug analogs more accessible.

For example, the synthesis of "Cuba-Lumacaftor," an analog of a cystic fibrosis drug, was achieved using a copper-mediated arylation reaction as the key step. Similarly, "Cuba-Acecainide" was synthesized from a 1,4-disubstituted cubane precursor using a newly developed copper-catalyzed amination protocol. These streamlined synthetic routes allow for the rapid generation of cubane analogs of existing benzene-containing drugs for biological evaluation.

Modulation of Biological Activity and Pharmacokinetic Properties

Replacing a benzene ring with a cubane core can profoundly modulate a molecule's biological activity and, most notably, its pharmacokinetic properties. The primary motivation for this substitution is to enhance properties like metabolic stability and solubility while retaining or improving biological potency.

The high strain energy of the cubane cage results in strong C-H bonds, making the scaffold exceptionally resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to longer drug half-life and improved bioavailability. Furthermore, the transition from a flat, aromatic system to a three-dimensional, saturated one disrupts crystal packing and can significantly improve a compound's solubility.

Research on Cuba-Lumacaftor provides a clear example of these benefits. The cubane analog demonstrated significantly improved solubility across a range of pH values compared to the parent drug, Lumacaftor. This property could lead to better absorption in the gastrointestinal tract. Moreover, the cubane analog showed greater metabolic stability in in vitro assays. While there was a decrease in inhibitory activity, the substantial improvements in physicochemical properties highlight the potential of this bioisosteric replacement strategy.

CompoundBiological Activity (RC₅₀)Metabolic Stability (CLᵢₙₜ)Aqueous Solubility
Lumacaftor High11.96 µL/min/10⁶ cellsLower
Cuba-Lumacaftor Moderate (still active)6.98 µL/min/10⁶ cellsHigher at all measured pH values

Cubane Scaffolds for Probing Enzyme Active Sites

The rigid, well-defined geometry of the cubane core makes it an excellent scaffold for probing the active sites of enzymes and receptors. Each of the eight carbon atoms on the cubane nucleus can be functionalized, allowing for the precise spatial arrangement of various chemical groups. This provides a unique tool for mapping out the three-dimensional space of a binding pocket and understanding the specific interactions required for molecular recognition and biological activity. By systematically varying the substituents on the cubane framework, medicinal chemists can create a library of compounds to explore the steric and electronic requirements of a biological target, guiding the design of more potent and selective drugs.

Applications in Materials Science

The same structural rigidity that makes cubane attractive in medicinal chemistry also makes it a valuable component in materials science. Its well-defined geometry and kinetic stability allow it to serve as a predictable and robust building block for advanced materials.

Cubane as a Rigid Linker and Building Block in Advanced Materials

In the field of nanotechnology and polymer science, cubane units can be used as rigid linkers to construct well-defined molecular architectures. For instance, oligomers known as p-[n]cubyls, which consist of cubane units linked at the 1 and 4 positions, form rigid molecular rods. These structures have predictable lengths and can be functionalized to tune their properties for applications such as liquid crystals.

The highly strained cubane system is also of great interest as a non-aromatic, rigid spacer in polymers and metal-organic frameworks (MOFs). Cubane-1,4-dicarboxylic acid, a derivative of methyl cubane-1-carboxylate, has been used as an aliphatic linker to create MOFs with unique pore environments that cannot be achieved with more common aromatic linkers. The rigidity of the cubane linker ensures the stability and porosity of the resulting framework, which is crucial for applications in gas storage and separation.

Development of Cubane-Based Fuels and Energetic Materials

The unique structure of the cubane cage, characterized by its high degree of ring strain and density, has led to significant research into its potential for creating advanced fuels and energetic materials. researchgate.netunibo.itntis.gov The inherent strain in the cubane molecule stores a large amount of energy, which is released upon decomposition, making it a "thermodynamic powerhouse". unibo.itic.ac.uk This high positive heat of formation, combined with a greater density than most hydrocarbons, results in a high energy density, a critical factor for applications where storing a large amount of energy in a limited volume is paramount, such as in propellants and explosives. researchgate.netunibo.it

Cubane derivatives are considered promising candidates for high-performance explosives and propellants. researchgate.netacs.org For instance, polynitrated cubanes like octanitrocubane and heptanitrocubane have been extensively studied as powerful explosives. researchgate.net The dense nature of cubane and its derivatives means that a larger amount of the energetic material can be packed into a given volume, which can lead to a higher rate of energy release. ic.ac.uk

Research has also explored the combustion properties of simpler cubane derivatives. A study on the thermal and sensitiveness of various cubane derivatives, including this compound, provides insight into their potential as fuels. uq.edu.au The thermal decomposition characteristics are particularly important for understanding their stability and energy release.

CompoundDecomposition Onset (°C)Peak Maximum (°C)ΔHd (J g-1)
This compound224273-1770
Cubane-1-carboxylic acid228275-1710
Dimethyl cubane-1,4-dicarboxylate268297-2140
Cubane-1,4-dicarboxylic acid288312-1780
Thermal Decomposition Data of Selected Cubane Derivatives. uq.edu.au

Supramolecular Chemistry Applications

The rigid, well-defined geometry of the cubane skeleton makes it an attractive building block in the field of supramolecular chemistry. researchgate.net This area of chemistry focuses on the design and synthesis of large, ordered structures from smaller molecular components, held together by non-covalent interactions. Cubane's predictable shape and dimensions allow it to serve as a reliable component for constructing nano-architectures. acs.org

One of the key features of cubane in this context is the nature of its C-H bonds. Due to the high s-character of the C-H bonds, the cubyl protons are relatively acidic. This property allows cubane and its derivatives to participate in the formation of non-classical C-H···O hydrogen bonds, which can be a significant directional force in building supramolecular assemblies. researchgate.net The carboxylate group in molecules like this compound can act as a hydrogen bond acceptor, facilitating these interactions.

Cubane derivatives have also been investigated as guest molecules in host-guest chemistry. Their lipophilic cage-like structure is well-suited to fit within the nonpolar cavities of host molecules such as cucurbit[n]urils, leading to the formation of stable inclusion complexes. rsc.org The precise spatial arrangement of substituents on the cubane core allows for the design of guest molecules with specific binding properties.

Cubanes as Scaffolds for Novel Fragrances

The rigid structure of the cubane core has also found a unique application in the development of new fragrances. The shape and size of a molecule are critical factors in how it interacts with olfactory receptors, and thus in determining its scent. By using the cubane cage as a scaffold, chemists can create molecules with precise three-dimensional arrangements of functional groups, mimicking the spatial orientation of existing fragrance molecules or creating entirely new scent profiles. acs.org

Research in this area has involved the synthesis of cubane derivatives of known benzene-containing fragrances. researchgate.net The goal is to determine if replacing the aromatic ring with a cubane moiety, while maintaining a similar spatial arrangement of key functional groups, can retain or modify the original odor characteristics. These studies have shown that the resulting cubane-based molecules often possess distinct aromas, some of which are quite similar to their benzene-containing counterparts. researchgate.net This suggests that the cubane scaffold can successfully act as a bioisostere for the phenyl ring in fragrance applications, offering a novel platform for the design of new scent molecules. orgsyn.org

Use as Mechanistic Probes in Biochemical and Chemical Reactions

The rigid and well-defined three-dimensional structure of the cubane nucleus makes it an excellent tool for probing the mechanisms of chemical and biochemical reactions. acs.orgcolab.ws In contrast to more flexible aliphatic or aromatic systems, the fixed spatial relationship between substituents on a cubane core allows researchers to study the geometric requirements of reaction transition states and binding site interactions with high precision. ic.ac.uk

In biochemical studies, cubane's inherent stability and general lack of toxicity make it a suitable scaffold for designing probes of enzyme active sites and receptor binding pockets. uq.edu.auacs.org By functionalizing the cubane at different positions, it is possible to create a library of molecules with varied spatial arrangements of interacting groups. These can then be used to map the topology of a biological binding site. colab.ws

In the realm of physical organic chemistry, cubane derivatives are employed to investigate reaction mechanisms. For example, the mechanochemical reactivity of cubane has been explored by attaching polymer chains to different positions on the cage and applying mechanical force. researchgate.net These experiments have revealed that the outcome of a reaction can be dependent on the direction of the applied force, providing insights into reaction pathways that are not accessible through thermal activation. The predictable and rigid nature of the cubane scaffold is essential for interpreting the results of such studies. researchgate.net

Internal NMR Standards and Reference Compounds

In Nuclear Magnetic Resonance (NMR) spectroscopy, internal standards are crucial for accurate chemical shift referencing and quantitative analysis. An ideal internal standard should be chemically inert, stable under the experimental conditions, and produce a simple, sharp signal that does not overlap with the signals of the analyte. researchgate.net

Cubane itself has been proposed as a nearly ideal internal standard for both ¹H and ¹³C NMR spectroscopy. researchgate.net Its high symmetry results in a single, sharp resonance in both proton and carbon NMR spectra, which appears in a region of the spectrum that is often free of signals from the compound of interest. Furthermore, cubane is largely unreactive, meaning it is unlikely to interfere with the chemical system being studied. researchgate.net

The unique and reliable NMR signals of cubane across a wide variety of deuterated solvents make it a valuable reference compound. researchgate.net While this compound itself is not typically used as a primary NMR standard due to the presence of the ester functionality and the resulting more complex spectrum, the parent cubane's utility highlights the desirable spectroscopic properties of this class of compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Functionalization Strategies

While significant strides have been made in the functionalization of the cubane (B1203433) core, the development of more efficient and selective strategies remains a key area of future research. acs.org Current methods often start from precursors like dimethyl 1,4-cubanedicarboxylate, from which methyl cubane-1-carboxylate can be derived. nih.govacs.org Future work will likely focus on direct and late-stage C-H functionalization of the cubane cage, allowing for the introduction of a wider array of functional groups with greater precision.

One promising direction is the refinement of transition-metal-catalyzed cross-coupling reactions. Overcoming the challenge of the competing metal-catalyzed valence isomerization of the cubane scaffold is crucial for the broader application of these methods. nih.govprinceton.educhemrxiv.org The development of new catalyst systems, perhaps leveraging copper-based photoredox catalysis, could enable a variety of C-N, C-C(sp³), C-C(sp²), and C-CF³ bond formations directly on the cubane core. nih.govchemrxiv.org Such advancements would facilitate the synthesis of a diverse library of this compound derivatives for screening in various applications.

Another area of exploration is the use of flow chemistry for functionalization reactions. The Hofer-Moest reaction, an oxidative decarboxylative ether formation, has been demonstrated under flow conditions for other cubane carboxylic acids, suggesting a potential pathway for the conversion of cubane-1-carboxylic acid (derived from the methyl ester) to alkoxy cubanes. researchgate.net This approach offers advantages in terms of safety, scalability, and reaction control.

Advanced Computational Design of Cubane Derivatives

Computational chemistry is set to play an increasingly vital role in guiding the synthesis and application of this compound derivatives. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the electronic and steric properties of novel cubane derivatives, thereby prioritizing synthetic targets with the highest likelihood of desired activity. mdpi.com

Future computational studies will likely focus on several key areas:

Predicting Bioisosteric Performance: In silico modeling can be used to more accurately predict how the replacement of a phenyl group with a this compound moiety in a drug candidate will affect its binding affinity to a biological target. This includes analyzing the spatial arrangement of substituents and the electrostatic potential of the molecule.

Designing for Improved Pharmacokinetics: Computational tools can help in the design of derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) properties. For instance, calculations can predict solubility and metabolic stability, guiding the selection of functional groups to be incorporated onto the cubane scaffold. nih.gov

Exploring Novel Architectures: Computational design can be used to explore the potential of incorporating the this compound motif into larger, more complex molecular architectures, such as polymers or supramolecular assemblies, and to predict the properties of these new materials.

A summary of computationally-guided design parameters for future cubane derivatives is presented in Table 1.

Table 1: Key Parameters for Computational Design of Cubane Derivatives
Parameter Computational Method Desired Outcome
Binding Affinity Molecular Docking, QM/MM Enhanced biological activity
Solubility Solvation Free Energy Calculations Improved bioavailability
Metabolic Stability Transition State Modeling of Metabolism Reduced clearance, longer half-life
Electronic Properties DFT, Ab Initio Methods Tunable reactivity and material properties

Exploration of New Bioisosteric Applications

The use of the cubane cage as a bioisostere for a benzene (B151609) ring is a well-established concept that continues to drive research. nih.govprinceton.educhemrxiv.org The rigid framework of cubane provides a similar spatial arrangement for substituents as a para-substituted benzene ring. nih.gov Replacing a planar aromatic ring with a three-dimensional, saturated cubane scaffold can lead to significant improvements in pharmacokinetic properties, such as increased solubility and metabolic stability. nih.govucl.ac.uk

Future research will likely expand the scope of bioisosteric replacement beyond simple para-substitution. The development of synthetic routes to 1,2- and 1,3-disubstituted cubanes opens the door to creating bioisosteres for ortho- and meta-substituted benzene rings, respectively. nih.govchemrxiv.org This will greatly broaden the applicability of cubane scaffolds in medicinal chemistry.

One study on an antimalarial compound demonstrated that replacing a phenyl group with a cubane cage led to improved in vitro potency against Plasmodium falciparum. ucl.ac.uk However, this particular modification also resulted in reduced metabolic stability due to oxidation on the cubane core. ucl.ac.uk This highlights a key area for future investigation: understanding the metabolic pathways of cubane-containing compounds and developing strategies to mitigate unwanted metabolism, possibly through the strategic placement of blocking groups. The comparative properties of a benzene-containing drug and its cubane-based bioisostere are shown in Table 2.

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties of a Benzene-Containing Drug and its Cubane Bioisostere
Compound Solubility Metabolic Stability (CLint in µL/min/10⁶ cells)
Benzene-containing drug Lower 11.96
Cubane-containing bioisostere Higher 6.98

Data adapted from a study on a cystic fibrosis drug analog. nih.gov

Unveiling Further Reactivity and Mechanistic Insights

A deeper understanding of the fundamental reactivity of the cubane cage is essential for the development of new synthetic methodologies and for predicting the stability of cubane-containing molecules in various environments. The functional groups on cubane derivatives, such as the ester in this compound, are generally well-behaved and undergo typical transformations. ic.ac.uk

Future research in this area will likely focus on elucidating the mechanisms of cubane functionalization reactions in greater detail. For example, a more thorough understanding of the factors that control the regioselectivity of ortho-metalation reactions could lead to more precise synthetic control. ic.ac.uk The presence of electron-withdrawing groups, such as the ester in this compound, is known to influence the reactivity of the cubane C-H bonds, and further quantitative studies in this area are warranted. ic.ac.uk

The mechanochemical reactivity of cubane is another emerging area of interest. Studies have shown that the mechanical activation of cubane-containing polymers can lead to unique reaction pathways that are not accessible through thermal activation. researchgate.net Exploring the mechanochemistry of polymers derived from this compound could lead to the development of novel stress-responsive materials.

Finally, continued investigation into the potential rearrangements of the cubane cage, such as the isomerization to cuneane, is important. Understanding the factors that trigger these rearrangements is crucial for ensuring the stability of cubane-based drugs and materials.

Q & A

Q. What are the current synthetic routes to methyl cubane-1-carboxylate, and what are their limitations?

this compound is synthesized via decarboxylation of 4-methoxycarbonylcubanecarboxylic acid (MCCCA), typically using iridium-based photocatalysts under photochemical conditions. However, this method yields only trace amounts of the target compound, highlighting challenges in achieving high conversion efficiency . Key limitations include side reactions (e.g., over-decarboxylation) and the instability of cubane derivatives under prolonged irradiation. Researchers should optimize reaction parameters (e.g., light intensity, catalyst loading) and explore alternative catalysts (e.g., ruthenium complexes) to improve yields.

Q. How can researchers characterize this compound to confirm its structure and purity?

Characterization requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., methyl ester protons at δ ~3.7 ppm, carbonyl carbons at δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H+^+] at m/z 304.0645) .
  • Infrared (IR) spectroscopy : Key stretches include ester C=O (~1720 cm1^{-1}) and cubane C–H (~600 cm1^{-1}) . Purity is assessed via HPLC or GC-MS, with careful attention to residual solvents or byproducts from synthesis.

Advanced Research Questions

Q. What mechanistic insights explain the low efficiency of CYP101B1-mediated hydroxylation of this compound?

CYP101B1, a cytochrome P450 enzyme, binds this compound (20% high-spin state occupancy) but produces only trace hydroxylated metabolites. This inefficiency arises from the rigid cubane scaffold, which limits conformational flexibility required for C–H abstraction and rebound during catalysis. Computational studies (e.g., molecular dynamics simulations) suggest that steric hindrance around the cubane C–H bonds disrupts the enzyme’s active-site dynamics . Researchers might explore engineered P450 variants or alternative metalloenzymes with larger active pockets to enhance reactivity.

Q. How can contradictions in synthetic yield data between photochemical and thermal decarboxylation methods be resolved?

Discrepancies in reported yields (e.g., trace vs. moderate) often stem from differences in experimental design:

  • Photochemical methods : Sensitive to light source wavelength (e.g., blue vs. UV) and solvent polarity, which affect catalyst excitation and intermediate stability .
  • Thermal methods : May induce cubane ring strain release, leading to decomposition. To resolve contradictions, researchers should standardize protocols (e.g., controlled atmosphere, inert solvents) and report full reaction metrics (e.g., quantum yield, turnover number). Reproducibility requires detailed supplementary data, including raw spectral and chromatographic traces .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cubane’s unique electronic structure and strain energy (~166 kcal/mol). Focus on:

  • Transition-state analysis : For decarboxylation or ester hydrolysis pathways.
  • Frontier molecular orbitals (FMOs) : Predict regioselectivity in electrophilic substitutions. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine models .

Methodological Guidance

Q. How should researchers design experiments to study cubane derivatives under high-strain conditions?

  • Reaction monitoring : Use in-situ techniques like Raman spectroscopy to track cubane ring stability.
  • Low-temperature conditions : Mitigate thermal decomposition (e.g., conduct reactions at –78°C in THF/dry ice baths).
  • Control experiments : Include cubane-free analogs to isolate strain effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.